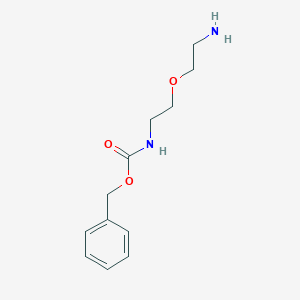

N-Z-2-(2-Amino-ethoxy)-ethylamine

Übersicht

Beschreibung

“N-Z-2-(2-Amino-ethoxy)-ethylamine” appears to be a complex organic compound. It could potentially be a derivative of phosphoric acid esters1 or a component in ionizable cationic lipids for RNA delivery2. However, without more specific information, it’s difficult to provide a detailed description.

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic chemistry techniques. One related compound, an ionizable cationic lipid used for RNA delivery, involves various alkyl and alkene chains2. However, the exact synthesis process for “N-Z-2-(2-Amino-ethoxy)-ethylamine” is not clear from the available information.

Chemical Reactions Analysis

The chemical reactions involving “N-Z-2-(2-Amino-ethoxy)-ethylamine” are not clear from the available information.

Wissenschaftliche Forschungsanwendungen

Metal Ion Coordination Studies

Research into derivatives of tripodal tetraamine tren, specifically focusing on compounds like 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, has elucidated their acidity and metal ion (Ni^2^+, Cu^2^+, Zn^2^+) coordination properties. Studies employing potentiometric, spectrophotometric, and NMR titrations have revealed insights into their acid-base behavior and metal complexation dynamics. The findings suggest that replacing an NH2 group with an OH group in such compounds alters the stability of the resulting metal complexes, with hydroxyl groups engaging weakly with metal ions in acidic or neutral solutions (Song et al., 2001).

Diagnostic Radiopharmaceutical Applications

In nuclear medicine, certain derivatives of ethoxy(ethyl)amino compounds serve as ligands for crafting diagnostic radiopharmaceuticals. Specifically, the stability, reactivity, and structural properties of bis(N-ethoxy-N-ethyl-dithiocarbamato)nitrido technetium-99m, utilized in myocardial perfusion imaging, have been investigated, revealing the anti- molecular structure's general stability compared to its isomers (Nabati, 2018).

Enhancing DNA Delivery and Transfection Efficiency

A series of lipophilic polyamines linked to 2-[2-(2-amino-ethoxy)-ethoxy]-ethylamine were synthesized and evaluated for their potential in DNA delivery and transfection. Notably, derivatives of homospermidine exhibited enhanced DNA delivery and transfection efficiency, underscoring the significance of the polyamine scaffold's charge distribution in these processes (Gardner et al., 2007).

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure 3-Amino-2-methylenealkanoates, also known as aza-Morita–Baylis–Hillman adducts, has been facilitated by reactions involving derivatives of N-Z-2-(2-Amino-ethoxy)-ethylamine. This process, mediated by cinchona alkaloids, highlights the compound's utility in producing enantiomerically pure substances, beneficial in various chemical synthesis applications (Martelli et al., 2011).

Zukünftige Richtungen

The future directions of “N-Z-2-(2-Amino-ethoxy)-ethylamine” are not clear from the available information.

Eigenschaften

IUPAC Name |

benzyl N-[2-(2-aminoethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c13-6-8-16-9-7-14-12(15)17-10-11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYGAXCTXPTEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Z-2-(2-Amino-ethoxy)-ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)

![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)

![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)

![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)

![Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1425052.png)